

Introduction: The Strategic Importance of 8-Bromo-5-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-5-nitroquinoline**

Cat. No.: **B144396**

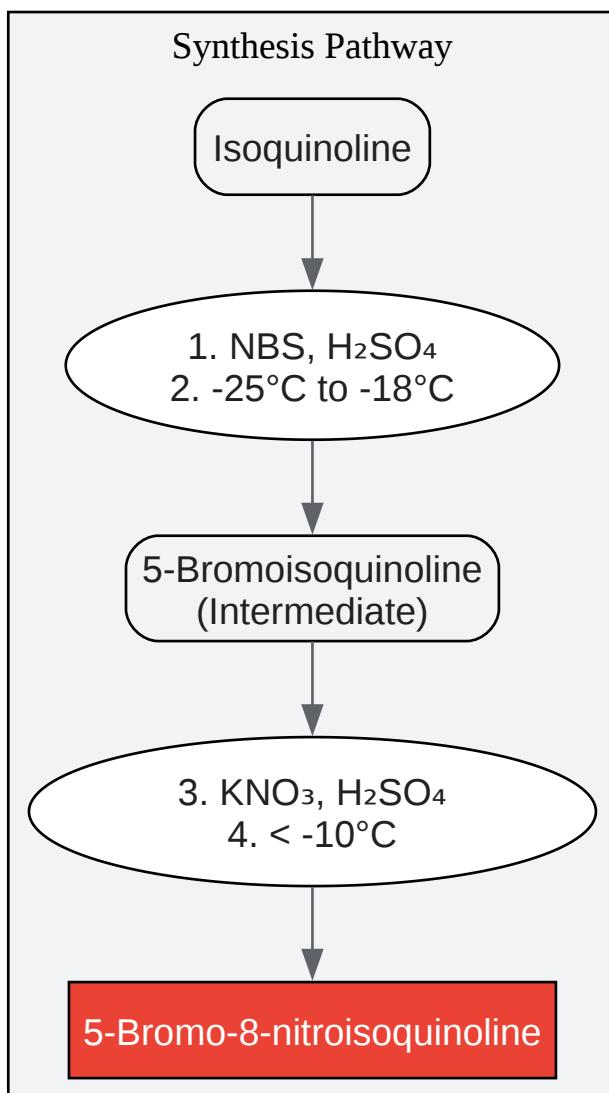
[Get Quote](#)

8-Bromo-5-nitroquinoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its strategic importance in drug discovery and materials science is derived from the orthogonal reactivity of its constituent functional groups: the quinoline core, the electron-withdrawing nitro group, and the versatile bromine atom. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the nitro and bromo substituents provide handles for a diverse array of chemical transformations.

This guide offers a comprehensive exploration of the reactivity and stability of **8-bromo-5-nitroquinoline**, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its effective use in synthesis. Key properties of **8-bromo-5-nitroquinoline** are summarized below.


Property	Value	Reference
Molecular Formula	$C_9H_5BrN_2O_2$	[1]
Molecular Weight	253.05 g/mol	
Melting Point	136-137 °C	[2]
Boiling Point (Predicted)	370.5 ± 27.0 °C	[2]
Density (Predicted)	1.747 ± 0.06 g/cm ³	[2]
pKa (Predicted)	0.16 ± 0.29	[2]
Appearance	Slightly yellow solid	[3]

Synthesis of 8-Bromo-5-nitroquinoline

The preparation of **8-bromo-5-nitroquinoline** is a well-established procedure, often performed as a one-pot synthesis starting from isoquinoline, which is a structural isomer of quinoline. However, the principles apply to the quinoline core as well. A common and scalable method involves the sequential bromination and nitration of the quinoline ring system.[\[4\]](#) Careful control of reaction conditions, particularly temperature, is paramount to suppress the formation of undesired isomers and di-substituted products.[\[3\]](#)

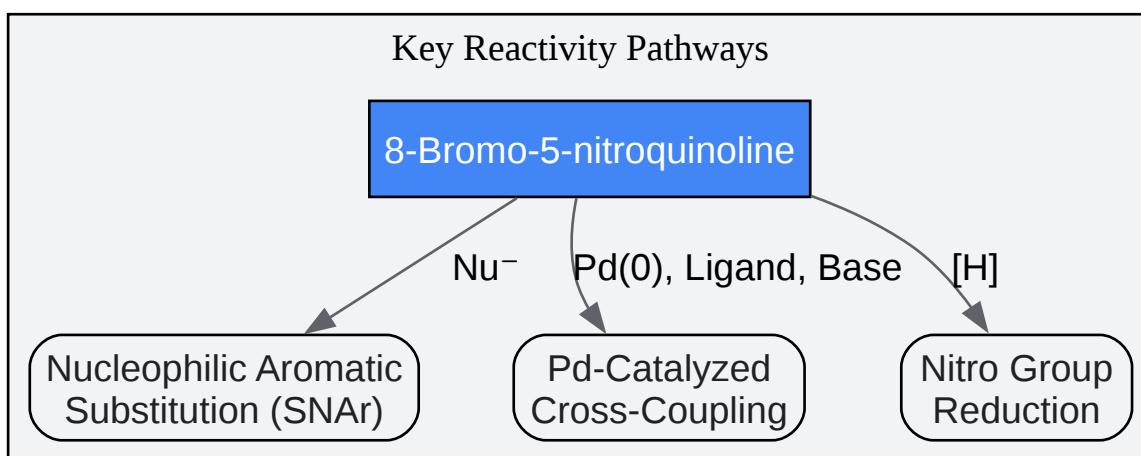
Synthetic Workflow: From Isoquinoline to 5-Bromo-8-nitroisoquinoline

The analogous synthesis for the isoquinoline isomer provides a robust template for understanding the preparation of substituted quinolines.

[Click to download full resolution via product page](#)

Caption: One-pot synthesis of 5-bromo-8-nitroisoquinoline.

Detailed Experimental Protocol: Synthesis


This protocol is adapted from a procedure for the synthesis of 5-bromo-8-nitroisoquinoline and serves as a representative method.[3][4]

- Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (96%). Cool the acid to below 30°C in an ice-water bath.

- **Addition of Quinoline:** Slowly add quinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
- **Bromination:** Cool the solution to -25°C using a dry ice-acetone bath. Add N-bromosuccinimide (NBS) in portions, maintaining the temperature between -22°C and -26°C. Stir the suspension for several hours at low temperature. The causality here is critical: low temperatures prevent over-bromination and the formation of isomeric byproducts.[3]
- **Nitration:** Without isolating the bromo-intermediate, add potassium nitrate (KNO₃) at a rate that keeps the internal temperature below -10°C. Stir for one hour at this temperature, then allow the mixture to warm slowly overnight.
- **Work-up:** Pour the reaction mixture onto crushed ice. Carefully adjust the pH to 8.0 using aqueous ammonia, keeping the temperature below 30°C.
- **Isolation and Purification:** Filter the resulting solids, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) to yield pure **8-bromo-5-nitroquinoline**.[3]

Core Reactivity of 8-Bromo-5-nitroquinoline

The reactivity of **8-bromo-5-nitroquinoline** is dominated by the interplay between the electron-deficient quinoline ring, the strongly deactivating nitro group, and the bromine substituent. This unique electronic arrangement makes the molecule a versatile substrate for several classes of reactions.

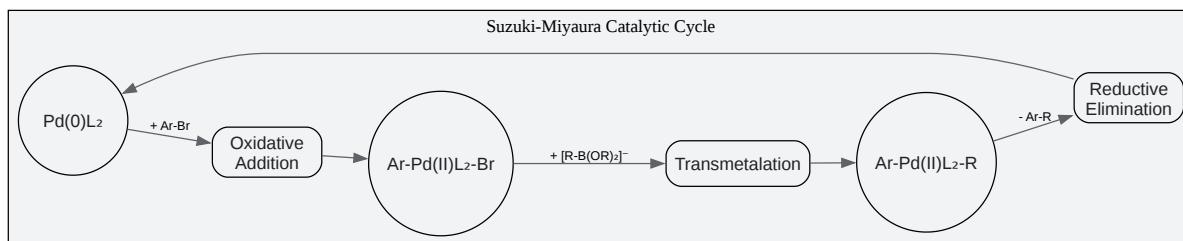
[Click to download full resolution via product page](#)

Caption: Major reaction pathways for **8-bromo-5-nitroquinoline**.

Nucleophilic Aromatic Substitution (S_NAr)

The presence of the electron-withdrawing nitro group at the C5 position strongly activates the C8 position (para-related through the ring system) towards nucleophilic attack, facilitating the displacement of the bromide ion.^[5] This S_NAr reaction is a powerful tool for introducing a variety of nucleophiles.

- Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[6] The stability of this complex is enhanced by the nitro group, which delocalizes the negative charge. In the second step, the bromide ion is eliminated, restoring aromaticity.
- Applicable Nucleophiles:
 - O-Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻)
 - N-Nucleophiles: Amines (RNH₂, R₂NH), azides (N₃⁻)^[5]
 - S-Nucleophiles: Thiolates (RS⁻)


This pathway allows for the efficient synthesis of various ethers, amines, and thioethers, which are common moieties in pharmacologically active molecules.^[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in **8-bromo-5-nitroquinoline** is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for C-C and C-N bond formation in modern organic synthesis.^[7]

The Suzuki reaction creates a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.^[8]

- Causality and Choice of Conditions: The choice of catalyst (specifically the phosphine ligand), base, and solvent is crucial for achieving high yields.[9] The base is required to activate the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[8] Common bases include Na_2CO_3 , K_3PO_4 , and Cs_2CO_3 .[10]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine. [11] It has largely replaced harsher classical methods due to its mild conditions and broad substrate scope.[7]

- Expertise in Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands (e.g., Johnphos, X-Phos, RuPhos).[12][13] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active $\text{Pd}(0)$ catalyst.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K_3PO_4) is typically required.[13][14]

The Sonogashira coupling is used to form a C-C bond between the aryl bromide and a terminal alkyne.[15] This reaction is exceptionally useful for introducing alkynyl moieties, which can serve as precursors for many other functional groups or as components in conjugated materials.

- Trustworthy Protocol: The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[17] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. [15]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amino group (-NH₂), unlocking a vast new set of synthetic possibilities. The resulting 8-bromo-5-aminoquinoline is a valuable intermediate itself.

- Common Reducing Agents:

- Metals in Acid: Tin(II) chloride (SnCl₂) in HCl, iron (Fe) in acetic acid or HCl.
- Catalytic Hydrogenation: H₂ gas with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst.

The newly formed amino group can undergo a wide range of reactions, including diazotization followed by Sandmeyer reactions (to introduce -OH, -CN, or other halogens), acylation, and further cross-coupling.

Stability Profile

Understanding the stability of **8-bromo-5-nitroquinoline** is essential for safe handling, storage, and reaction design.

- Thermal Stability: Like many nitroaromatic compounds, **8-bromo-5-nitroquinoline** should be handled with thermal caution. Nitroaromatics can undergo exothermic decomposition at elevated temperatures.[18][19] The primary decomposition pathway often involves the homolytic cleavage of the C-NO₂ bond.[20] It is advisable to avoid prolonged heating at high temperatures and to perform reactions under a controlled temperature profile.
- Photostability: Aromatic nitro compounds can be sensitive to light. While specific data for this molecule is sparse, it is good laboratory practice to store it in amber vials or protected from direct light to prevent potential photochemical degradation.

- Chemical Stability (pH):
 - Acidic Conditions: The quinoline nitrogen is basic (pK_a of quinoline is ~ 4.9) and will be protonated in acidic media, forming a quinolinium salt. The compound is generally stable under many acidic conditions used in synthesis (e.g., H_2SO_4 , HCl).
 - Basic Conditions: The compound is susceptible to nucleophilic attack by strong bases like hydroxide, especially at elevated temperatures, which could lead to hydrolysis of the bromine atom. For reactions requiring a base, non-nucleophilic organic bases or inorganic carbonates are preferred where possible.

References

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.
- Chen, J. R., & Tsai, Y. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
- Fields, E. K., & Meyerson, S. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Brown, R. S., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
- Zeman, S., & Zivny, A. (2013). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. *Microbiology and Molecular Biology Reviews*, 74(2), 250–272.
- Frøstrup, M. J., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
- Abboud, M. I., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
- Al-karawi, A. J. M., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. *Journal of Chemical Sciences*.
- ChemicalBook. (n.d.). **8-BROMO-5-NITROQUINOLINE** CAS#: 139366-35-1.
- Chrzanowska, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. *Molecules*, 25(21), 5194.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. *Beilstein Journal of Organic Chemistry*, 13, 2110–2117. Available at: [Beilstein Journal of Organic Chemistry](#)
- PubChemLite. (n.d.). **8-bromo-5-nitroquinoline** (C9H5BrN2O2).
- Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. *Chemistry & Biodiversity*.
- Jensen, K. H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Technical University of Denmark Orbit](#)
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
- MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism. YouTube.
- Chemcasts. (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties.
- PubChemLite. (n.d.). 8-bromo-5-nitroisoquinoline (C9H5BrN2O2).
- ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
- AbacipharmTech. (n.d.). **8-Bromo-5-nitroquinoline**.
- PubChem. (n.d.). 5-Bromo-8-nitroquinoline.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. *Catalysts*, 9(3), 223.
- Guidechem. (n.d.). 5-BROMO-8-NITROQUINOLINE 176967-80-9 wiki.
- J&K Scientific LLC. (n.d.). Suzuki Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 8-bromo-5-nitroquinoline (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1 [amp.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 8-Bromo-5-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144396#8-bromo-5-nitroquinoline-reactivity-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com